6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused furochromene ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the treatment of visnagin-9-sulphonyl esters with secondary amines, leading to the formation of substituted furochromenes . The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]chromene-9-sulfonates
- 2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones
Uniqueness
What sets 6-methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one apart from similar compounds is its unique fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
6-Methyl-9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the class of furochromenones. Its unique structure and potential biological activities have garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C22H18O
- Molar Mass : 318.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antioxidant Activity : Research indicates that compounds in the furochromenone class exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to their therapeutic potential in diseases related to oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes. This effect could have implications for treating inflammatory diseases.
- Anticancer Potential : Some studies have shown that furochromenones can induce apoptosis in cancer cells. The mechanisms may involve the activation of caspases and modulation of cell cycle regulators.
The biological effects of this compound are believed to be mediated through several mechanisms:
- Nucleophilic Addition : The compound may undergo nucleophilic addition reactions that activate certain biological pathways.
- Intramolecular Cyclization : This process is essential for stabilizing the compound's structure and enhancing its biological interactions.
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer effects.
Data Tables
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Reduces oxidative stress markers | |
Anti-inflammatory | Decreases levels of TNF-alpha | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antioxidant Study : A study conducted on various furochromenones demonstrated their ability to scavenge free radicals effectively. The results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.
- Anti-inflammatory Research : In vitro experiments revealed that this compound inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines. This effect suggests potential therapeutic applications in treating chronic inflammatory conditions.
- Cancer Cell Line Study : A study using breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
10-methyl-14-(4-methylphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C22H18O3/c1-12-6-8-14(9-7-12)19-11-24-20-13(2)21-17(10-18(19)20)15-4-3-5-16(15)22(23)25-21/h6-11H,3-5H2,1-2H3 |
InChI Key |
RDXWRPDDILKISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C(C4=C(C=C23)C5=C(CCC5)C(=O)O4)C |
Origin of Product |
United States |
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